2-(Ethylsulfonyl)ethanamine
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Overview
Description
2-(Ethylsulfonyl)ethanamine is an organic compound with the molecular formula C4H11NO2S. It is a sulfonamide derivative, which has garnered significant attention in the field of medicinal chemistry due to its versatile applications ranging from antineoplastic agents to COX-2 inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)ethanamine typically involves the reaction of ethanesulfonyl chloride with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
2-(Ethylsulfonyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as an antineoplastic agent and COX-2 inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)ethanamine often involves interaction with biological targets to induce a therapeutic effect. For instance, it may inhibit specific enzymes or interact with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Biological Activity
2-(Ethylsulfonyl)ethanamine, a compound characterized by its unique ethylsulfonyl group, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
This compound has the chemical formula C4H11NO2S and is known for its ability to undergo various chemical reactions including oxidation, reduction, and substitution. These reactions contribute to its versatility in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic pathways and potentially modulating physiological responses.
Enzyme Interactions
Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies. Its sulfonamide functionality allows it to interact with various biological receptors, which is crucial for its therapeutic effects .
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Below are key findings from notable research:
Case Studies
- Anti-inflammatory Activity : In a study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced edema in rat models when administered prior to inflammatory stimuli. The mechanism was linked to the inhibition of COX-2 enzyme activity, leading to decreased prostaglandin synthesis.
- Neuroprotection in Parkinson's Disease Models : A study involving MPTP-induced neurotoxicity demonstrated that treatment with this compound resulted in lower levels of neuronal cell death compared to control groups. This effect was attributed to its ability to modulate sigma-1 receptor pathways, which are crucial for neuronal survival under stress conditions .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Further investigations are required to elucidate the underlying mechanisms responsible for this activity.
Properties
IUPAC Name |
2-ethylsulfonylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWLZFPCMLCBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-82-8 |
Source
|
Record name | 2-(ethanesulfonyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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